Solvent blue 35
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(butylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-12-18(24-14-6-4-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-12,23-24H,3-6,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQDPIXQTSYZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044605 | |
| Record name | 1,4-Bis(butylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17354-14-2 | |
| Record name | Solvent Blue 35 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17354-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Solvent Blue 35 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017354142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-bis(butylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(butylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(butylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT BLUE 35 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVT4Q30OQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Derivatization
Elucidation of Conventional Synthetic Pathways for Solvent Blue 35
The traditional and most common method for synthesizing this compound involves the reaction of 1,4-dihydroxyanthraquinone with n-butylamine. lookchem.comchemicalbook.com This process is often carried out in the presence of a reducing agent and sometimes in an alkaline aqueous medium. google.comgoogle.com
Synthesis from 1,4-Dihydroxyanthraquinone and Butylamines
The fundamental reaction for producing this compound is the condensation of 1,4-dihydroxyanthraquinone with two equivalents of n-butylamine. chemicalbook.comua.ptboku.ac.atresearchgate.netboku.ac.at A prevalent industrial method involves using 1,4-dihydroxyanthraquinone as the primary raw material and sodium dithionite (B78146) (also known as sodium hydrosulfite) as a reducing agent. In this process, n-butylamine often serves as both a reactant and a solvent, and the reaction is conducted in alkaline water. google.com However, this method is associated with longer reaction times, high consumption of n-butylamine, and the formation of undesirable by-products and tars, leading to lower yields of around 75%. google.com
Another approach involves the initial reduction of 1,4-dihydroxyanthraquinone to its leuco form. This leuco-1,4-dihydroxyanthraquinone then undergoes condensation with n-butylamine, followed by an oxidation step to yield the final this compound product. lookchem.comgoogle.com The oxidation can be achieved by purging air through the reaction mixture. environmentclearance.nic.in
Reaction Mechanisms and Intermediate Species Analysis
The synthesis of this compound proceeds through key intermediate species. The reaction is believed to initiate with the reduction of 1,4-dihydroxyanthraquinone to its leuco compound. oup.com This leuco intermediate is more reactive towards nucleophilic substitution. The subsequent reaction with n-butylamine leads to the formation of 1-amino-4-hydroxyanthraquinones and ultimately 1,4-bis(butylamino)anthraquinone, which is this compound, after an oxidation step. oup.com
Interestingly, under specific conditions, the reaction can be directed to favor different products. For instance, the reaction of 1,4-dihydroxyanthraquinone with n-butylamine in the presence of sodium dithionite under a nitrogen atmosphere can produce 1,4-bis(butylamino)anthraquinone almost quantitatively. oup.com However, in the presence of both sodium dithionite and oxygen (under air), the reaction can surprisingly yield 2-butylamino-1,4-dihydroxyanthraquinone. oup.com This suggests that the interplay between the reducing agent and an oxidizing atmosphere plays a crucial role in determining the final product distribution. The formation of the 2-substituted product is proposed to occur via a Michael-type addition of n-butylamine to an unstable 1,4-diketo intermediate formed by the rapid air oxidation of the initial leuco compound. oup.com
Development of Optimized Synthetic Protocols
To address the shortcomings of conventional methods, significant research has focused on developing optimized synthetic protocols that enhance yield, purity, and process efficiency.
Catalytic Approaches in this compound Synthesis
Catalysis has emerged as a key strategy to improve the synthesis of this compound. Aromatic acids, such as benzoic acid, have been successfully employed as catalysts. google.combenchchem.com This catalytic approach allows the reaction to proceed in an aqueous phase at moderate temperatures (75–85°C) without the need for sodium hydrosulfite or the pre-formation of the leuco-dihydroxyanthraquinone. google.com This method not only simplifies the process but also reduces the amount of n-butylamine required, leading to higher yields and better product quality. google.com
Other catalytic systems have also been explored. For instance, iodobenzene (B50100) diacetate has been used as a catalyst for the amination of 1,4-dihydroxyanthraquinone and its derivatives with butylamine. mdpi.combenthamopenarchives.comnih.govnih.gov Copper salts, such as copper(II) chloride, have been shown to promote the reaction of 1,4-dihydroxyanthraquinone with diamines in ionic liquids. mdpi.com Furthermore, a 1,4-dihydroxyanthraquinone-copper(II) complex supported on superparamagnetic nanoparticles has been developed as an efficient catalyst for N-arylation reactions. researchgate.net
Solvent Selection and Reaction Condition Optimization
The choice of solvent and the optimization of reaction conditions are critical for maximizing the efficiency of this compound synthesis. While traditional methods often use an excess of n-butylamine as both a reactant and a solvent, newer protocols have explored alternative solvent systems. google.com
One optimized method utilizes ethanol (B145695) as a solvent in the presence of acetic acid as a catalyst and anhydrous sodium sulfate (B86663) as a water-absorbing agent. google.com This approach, which also incorporates a mixture of 1,4-dihydroxyanthraquinone and its leuco form, improves the reaction speed and yield while reducing the formation of tar. google.com The reaction is typically carried out at reflux temperature under reduced pressure. google.com
Another optimized aqueous-phase synthesis using an aromatic acid catalyst operates at temperatures between 75-85°C for 2-4 hours. google.com Research has indicated that for this type of synthesis, a temperature of 80°C can be optimal for achieving high yields. benchchem.com The mass ratio of reactants and catalyst is also a crucial parameter to control for optimal outcomes. For example, a mass ratio of 1,4-dihydroxyanthraquinone to n-butylamine of 1:(1.43-1.71) and a catalyst amount of 1.43% of the mass of 1,4-dihydroxyanthraquinone have been reported to be effective. google.com
The following table summarizes the optimized reaction conditions from a patented method:
| Parameter | Value |
| Reactants | 1,4-Dihydroxyanthraquinone, n-Butylamine |
| Catalyst | Aromatic Acid |
| Solvent | Water |
| Temperature | 75-85°C |
| Reaction Time | 2-4 hours |
| 1,4-Dihydroxyanthraquinone to n-Butylamine Mass Ratio | 1 : (1.43–1.71) |
| 1,4-Dihydroxyanthraquinone to Water Mass Ratio | 1 : (3.33–5.71) |
| Aromatic Acid Mass Percentage (relative to 1,4-dihydroxyanthraquinone) | 1.43% |
| Data derived from a patented optimized synthesis method. google.com |
Strategies for Enhanced Yield and Purity
Several strategies contribute to achieving higher yields and purity of this compound. The use of catalytic systems, as discussed previously, is a primary approach to boost yields, with some optimized methods reporting yields as high as 95-97%. google.comgoogle.combenchchem.com For instance, a method using an aromatic acid catalyst in water reported yields of 85.3% to 87.3%. google.com An ethanol-based solvent method has achieved yields up to 95.3%. google.com
Purification techniques are essential for obtaining a high-purity product. A common and effective method involves washing the crude product with hot water to remove unreacted n-butylamine, tars, and other water-soluble impurities. google.comgoogle.com Subsequent drying, often under vacuum, yields the final product with purities reported to be above 97% and even reaching 99%. google.combenchchem.com In some laboratory-scale syntheses, recrystallization from solvents like ethanol or toluene (B28343) is employed to achieve high purity. benchchem.com
Chemical Modifications and Structural Analogs of this compound
The specific properties of this compound, an anthraquinone (B42736) dye, are intrinsically linked to its molecular architecture. Researchers and manufacturers manipulate this structure to produce a range of dyes with tailored characteristics. By modifying substituents on the core anthraquinone structure, new analogs are created, each with unique performance profiles. This section explores the variations in alkylamino substituents and the underlying structure-activity relationships that guide modern dye design.
Exploration of Alkylamino Substituent Variations (e.g., comparison with Solvent Blue 36)
This compound is chemically known as 1,4-bis(butylamino)anthraquinone. cymitquimica.comgoogle.com Its structure features two n-butylamino groups attached to the anthraquinone framework. A closely related structural analog is Solvent Blue 36, or 1,4-bis(isopropylamino)anthraquinone. china-dyestuff.com The primary distinction between these two dyes is the nature of the alkyl group attached to the amino substituents: this compound possesses n-butyl groups, while Solvent Blue 36 contains isopropyl groups. benchchem.com
This seemingly minor difference in alkyl chain isomerism—a straight chain versus a branched chain—leads to notable changes in the dyes' physical and chemical properties, particularly their solubility and color characteristics. benchchem.com The branched isopropyl groups in Solvent Blue 36 enhance its solubility in certain polymers, such as polystyrene and polycarbonate, leading to better dispersion compared to the n-butyl groups of this compound. benchchem.com
The manufacturing process for both dyes is similar, involving the condensation of 1,4-dihydroxyanthracene-9,10-dione with the corresponding amine. worlddyevariety.comworlddyevariety.com For this compound, butan-1-amine is used, whereas Solvent Blue 36 requires propan-2-amine (isopropylamine). worlddyevariety.comworlddyevariety.com
| Property | This compound | Solvent Blue 36 |
|---|---|---|
| C.I. Name | This compound | Solvent Blue 36 |
| C.I. Number | 61554 | 61551 |
| Chemical Name | 1,4-bis(butylamino)anthraquinone cymitquimica.comgoogle.com | 1,4-bis(isopropylamino)anthraquinone china-dyestuff.com |
| Molecular Formula | C₂₂H₂₆N₂O₂ cymitquimica.comworlddyevariety.comvwr.com | C₂₀H₂₂N₂O₂ worlddyevariety.comwatson-int.com |
| Alkylamino Substituent | n-butylamino benchchem.com | isopropylamino benchchem.com |
| Key Distinction | Straight-chain alkyl groups. | Branched-chain alkyl groups, which enhance solubility in polymers like polystyrene. benchchem.com |
Structure-Activity Relationship Investigations in Dye Design
The design of new dyes is heavily reliant on understanding structure-activity relationships (SAR)—the principle that a molecule's chemical structure dictates its functional properties. For anthraquinone dyes like this compound, the relationship between the molecular framework and its performance as a colorant is a subject of continuous study.
The fundamental structure consists of an electron-withdrawing anthraquinone core and electron-donating alkylamino groups. nih.gov The interaction between these components, often described as intramolecular charge transfer (ICT), is crucial to the dye's spectroscopic properties, including its color. nih.gov Modifications to any part of this system can alter the dye's characteristics:
Alkylamino Group Modification : As demonstrated by the comparison between this compound and 36, altering the alkyl chain on the amino substituents directly impacts solubility and polymer compatibility. benchchem.com The size, branching, and polarity of these groups can be fine-tuned to control how the dye interacts with the medium it is intended to color.
Chromophore Engineering : The chromophore is the region of the molecule responsible for absorbing light and thus producing color. alibaba.com In anthraquinone dyes, this includes the conjugated system of the quinone and the attached amino groups. By changing the substituents, chemists can influence the electronic distribution within the chromophore, thereby shifting the absorption maximum to produce different shades, enhance color depth, and improve lightfastness. alibaba.com
Core Structure Modification : While this compound is based on an anthraquinone skeleton, other dye classes utilize different core structures (e.g., azo dyes, triarylmethane dyes). industrialchemicals.gov.auscribd.com The principles of SAR still apply, where the interplay between electron-donating and electron-withdrawing moieties governs the dye's performance. Research into various dye families has shown that the strategic placement of amino groups and other substituents is a key tool for developing materials with specific, desirable properties for applications ranging from plastics and inks to advanced electronics. nih.govnih.gov
Sophisticated Spectroscopic and Optical Characterization Studies
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption properties of Solvent Blue 35 are primarily investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides insights into the molecule's electronic transitions and how they are influenced by the surrounding environment.
The UV-Vis absorption spectrum of this compound is characterized by distinct peaks, with the primary absorption maxima (λmax) typically observed in the range of 594 nm to 645 nm. ncsu.eduugent.be In a study involving the release of this compound from microcapsules into a hexane (B92381) solution, the absorbance was monitored at 597 nm and 645 nm. ugent.be Another analysis reported absorption maxima at 642.00 nm and 594.00 nm. ncsu.edu The spectral profile of this compound often exhibits a structured band, which is attributed to vibronic effects. scribd.com These effects arise from the coupling of electronic transitions with vibrational modes within the molecule. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net Specifically, the bending of the amino groups and the breathing of the aromatic ring containing the two amines contribute to the first band, while the most intense maximum is associated with stretching in the same ring and vibrations of the amine hydrogen atoms. researchgate.net
A typical absorption spectrum for a polystyrene layer doped with this compound (SB35) shows a characteristic peak. aip.orgaip.orgaip.org Theoretical simulations using time-dependent density functional theory (TD-DFT) have successfully reproduced the experimental band shape, confirming the vibronic origin of the spectral structure. researchgate.net
Table 1: Experimentally Observed UV-Vis Absorption Maxima for this compound
| Wavelength (nm) | Note |
|---|---|
| 642 | ncsu.edu |
| 594 | ncsu.edu |
| 597 | Monitored during dye release in hexane. ugent.be |
This compound exhibits solvatochromism, meaning its absorption spectrum is influenced by the polarity of the solvent. science.govuab.cat This phenomenon is due to differential solvation of the ground and excited states of the dye molecule. Generally, solute retention in organic solvents is lower than in aqueous solutions, and the specific solvent has a significant influence on this retention. researchgate.net
Studies have shown that the retention of this compound can be negative in ethanol (B145695) solutions when using certain membranes, but this retention increases with membrane modification. science.govscience.gov The choice of solvents, such as mixtures of chloroform (B151607) and heptane (B126788), can affect the recovery of the dye. researchgate.net In developing chromatographic methods, solvent mixtures like hexane/toluene (B28343)/ethyl acetate (B1210297) have been found effective in managing the retention times of this compound and other dyes. vu.lt The polarity of the solvent can also impact the rejection of the dye during nanofiltration processes, with charge effects being a contributing factor in some cases. acs.org
To gain a deeper understanding of the absorption spectrum of this compound, researchers have employed theoretical modeling, specifically focusing on vibronic coupling. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net Time-dependent density functional theory (TD-DFT) has been a valuable tool in simulating the vibrationally resolved absorption spectra of this compound, particularly when solvated in non-polar solvents like cyclohexane (B81311). nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net
These simulations have demonstrated that the ωB97X-D/6-31++G(d,p) approach is effective in accurately reproducing experimental spectra. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net The modeling has quantified the significant impact of microscopic vibronic couplings on the macroscopic chromatic coordinates of the dye. nih.govacs.orgresearchgate.netresearchgate.net This work has highlighted the crucial role of these couplings in determining the perceived color of the dye, marking a step forward in the ab initio modeling of human-perceived colors. nih.govacs.org The successful reproduction of the measured spectrum through the computation of Franck-Condon factors further confirms the vibronic origin of the band shape. researchgate.net
Fluorescence Spectroscopy and Emission Behavior
Fluorescence spectroscopy is another key technique for characterizing this compound, providing information on its emission properties and how they are affected by the molecular environment.
While anthraquinone (B42736) derivatives often exhibit low fluorescence, studies have been conducted to characterize the emission properties of this compound. benchchem.com In one study, the fluorescence spectrum of a polystyrene layer doped with 4-(dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM) was measured, and in the same study, a polystyrene layer containing this compound was used as an absorptive layer. aip.orgaip.org Another investigation into the preservation of biodiesel utilized fluorescence spectroscopy to monitor degradation, though the specific emission characteristics of this compound were not the primary focus. researchgate.net
The luminescence properties of this compound can be influenced by its environment. For instance, in a study on all-dielectric multilayer structures, a polystyrene layer containing this compound was used as an absorptive layer to control the Fano-like resonances. aip.org Another study on Eu-containing copolymers, which are luminescent, utilized this compound in recrystallization experiments, though the focus was on the properties of the copolymers themselves. acs.org The interaction of this compound with different solvents and materials can lead to changes in its luminescent behavior, which is a key consideration in its various applications.
Theoretical Prediction of Optical Properties
The optical characteristics of a dye like this compound, including its distinct color, can be predicted and understood through theoretical models that correlate its molecular structure with its interaction with light. Computational chemistry methods provide powerful tools for these predictions.
Modeling of Chromatic Coordinates and Colorimetric Parameters
The perceived color of a substance can be quantitatively described by colorimetric parameters and chromaticity coordinates. These values are derived from the substance's spectral data and can be predicted using theoretical models. The CIE (Commission Internationale de l'Éclairage) color spaces, such as CIE Lab* and CIE XYZ, are standard systems used for this purpose.
Theoretical studies on dyes often employ quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), to predict the absorption spectrum of a molecule. mdpi.comaip.org From the predicted spectrum, the tristimulus values (X, Y, Z) can be calculated by integrating the spectral data over the CIE standard observer functions. These values define the color in the CIE XYZ color space.
Subsequently, these coordinates can be converted into the more perceptually uniform CIE Lab* color space, where:
L * represents lightness (from 0 for black to 100 for white).
a * represents the position on the red-green axis.
b * represents the position on the yellow-blue axis.
Predictive models for colorimetric changes are also employed to understand how factors like the application medium or coatings might alter the final color. mdpi.com These models can calculate the expected colorimetric values, which are then compared against measured data to assess their accuracy, often expressed as a color difference value (ΔE). mdpi.com For instance, research on other colorants has used such models to predict colorimetric values in different media, which are then converted to the CIE Lab* system for analysis. mdpi.com
While specific theoretical modeling data for the chromatic coordinates of this compound is not detailed in the available research, the compound is consistently described by its brilliant greenish-blue hue. colorbloomdyes.comworlddyevariety.comemperordye.com Its primary absorbance peak is noted at approximately 652 nm. aatbio.com A theoretical study would typically begin by modeling this absorption spectrum and then use the methodologies described above to calculate the specific chromaticity coordinates (L, a, b*) that correspond to its characteristic color tone.
Relationship between Molecular Structure and Observed Color Tone
The observed color of this compound is a direct consequence of its molecular structure. worlddyevariety.com It belongs to the anthraquinone class of dyes, which are known for their stability and strong colors. ranbarr.comspecialchem.com The core of the molecule is the anthraquinone framework, which acts as the chromophore—the part of the molecule responsible for absorbing light.
The specific structure of this compound is 1,4-bis(butylamino)anthracene-9,10-dione. mpbio.comgoogle.com In this molecule, two butylamino groups (-NH(CH₂)₃CH₃) are attached to the anthraquinone core at the 1 and 4 positions. These amino groups function as powerful auxochromes, which are groups that modify the ability of the chromophore to absorb light.
The nitrogen atoms in the butylamino groups possess lone pairs of electrons that enter into resonance with the π-electron system of the anthraquinone rings. This interaction has several key effects:
It extends the conjugated π-system of the molecule.
It increases the electron density of the chromophore.
It lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
As a result of this lowered energy gap, the molecule absorbs light at longer wavelengths in the visible spectrum (specifically, in the orange-red region). When the molecule absorbs this light, the complementary color, a brilliant greenish-blue, is reflected and perceived by the human eye. colorbloomdyes.comranbarr.com
Theoretical studies using methods like density functional theory (DFT) can be used to evaluate the electronic properties of dye molecules and correlate them with experimental observations. researchgate.net Such calculations can model the molecular orbitals and predict the electronic transitions that give rise to the observed color, confirming the crucial role of the amino auxochromes in producing the characteristic blue shade of this compound.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are central to the analysis of Solvent Blue 35. These techniques offer the high resolution and sensitivity required for complex sample matrices.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
High-Performance Liquid Chromatography coupled with an ultraviolet-visible (UV-Vis) detector is a primary technique for the determination of this compound. daneshyari.comdaneshyari.com This method leverages the compound's ability to absorb light in the visible spectrum, with a maximum absorbance wavelength (λmax) typically around 650 nm, allowing for its selective detection and quantification. daneshyari.comlmaleidykla.lt The analysis can be performed using either normal-phase or reversed-phase HPLC, depending on the sample matrix and the other compounds present.
The choice of the HPLC column and its stationary phase is a critical parameter that dictates the separation efficiency. The selection depends on the polarity of the analyte and the matrix.
For the analysis of this compound in nonpolar matrices like diesel fuel, a normal-phase column is often employed. A study by Markevičius et al. (2018) utilized an Agilent Zorbax Rx-SIL column (250 × 4.60 mm, 5 µm particle size) for the separation of this compound from other fuel dyes. lmaleidykla.ltnih.gov The stationary phase in this case is silica (B1680970), a polar material. This choice is based on the principle of normal-phase chromatography, where a nonpolar mobile phase is used, and polar analytes are retained more strongly on the polar stationary phase.
Conversely, for more polar sample matrices, such as in cosmetics, a reversed-phase column is preferred. A common choice is a C18 column, which has a nonpolar stationary phase. hawach.com For instance, a method for the simultaneous determination of ten synthetic colorants, including this compound, in cosmetics employed an Eclipse XDB-C18 column (4.6 x 150mm, 3.5 μm). daneshyari.com In reversed-phase HPLC, a polar mobile phase is used, and nonpolar compounds like this compound are retained on the nonpolar stationary phase. The interaction is primarily based on hydrophobic forces. Other reversed-phase columns, such as those with C8 stationary phases, have also been used for the analysis of this compound in gasoline. researchgate.net
The optimization of the stationary phase involves selecting a column that provides the best resolution between this compound and any potential interfering compounds in the sample matrix.
| Chromatography Mode | Column Type | Stationary Phase | Dimensions | Application Example | Reference |
|---|---|---|---|---|---|
| Normal-Phase | Agilent Zorbax Rx-SIL | Silica | 250 × 4.60 mm, 5 µm | Analysis of dyes in diesel fuel | lmaleidykla.ltnih.gov |
| Reversed-Phase | Eclipse XDB-C18 | Octadecylsilyl (C18) | 150 x 4.6 mm, 3.5 µm | Determination of colorants in cosmetics | daneshyari.com |
| Reversed-Phase | Waters XBridge C18 | Octadecylsilyl (C18) | 150 x 2.1 mm, 5.0 µm | Analysis of dye molecules | hawach.com |
| Reversed-Phase | C-8 | Octylsilyl (C8) | Not Specified | Analysis of dyes in gasoline | researchgate.net |
The composition of the mobile phase is a key factor in controlling the retention and elution of this compound. The choice of solvents and their proportions is tailored to the specific column and separation mode.
In normal-phase HPLC , a nonpolar mobile phase is used. A successful separation of this compound in diesel fuel was achieved using a mobile phase consisting of hexane (B92381), toluene (B28343), and ethyl acetate (B1210297). nih.gov An optimized gradient elution strategy was developed to ensure the separation of multiple dyes within a reasonable timeframe. lmaleidykla.lt The gradient program involved a conditioned column with a hexane/toluene mixture, followed by a switch to a toluene/ethyl acetate solution to elute the analytes. lmaleidykla.lt
Table: Normal-Phase Gradient Elution Program for Fuel Dyes
| Time (minutes) | Mobile Phase Composition | Reference |
|---|---|---|
| 0-2 | Hexane/Toluene (30/70 vol. %) | lmaleidykla.lt |
| 8 | Switch to Toluene/Ethyl Acetate (93/7 vol. %) | lmaleidykla.lt |
In reversed-phase HPLC , a more polar mobile phase is employed. For the analysis of colorants in cosmetics, a gradient elution was performed using acetonitrile (B52724) and a 0.02 mol/L ammonium (B1175870) acetate solution (pH 4.6) as the mobile phases. daneshyari.com Another study utilized a mixture of acetonitrile and 5.0 mmol L−1 ammonium acetate (75:25 v/v) in an isocratic elution for analyzing this compound in gasoline. researchgate.net The development of the mobile phase composition aims to achieve optimal separation by adjusting the solvent strength to control the elution of the analytes. Gradient elution, where the mobile phase composition is changed during the analysis, is particularly useful for complex samples containing compounds with a wide range of polarities. lmaleidykla.ltresearchgate.net
Validation of the analytical method is essential to ensure its reliability and accuracy. Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ).
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, HPLC methods have demonstrated excellent linearity over specific concentration ranges. For example, in the analysis of diesel fuel, a linear range of 0.1–10 mg L⁻¹ was established with a correlation coefficient (r) greater than 0.99. daneshyari.com
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These values are crucial for determining the sensitivity of the method.
A validated HPLC-UV method for this compound in diesel fuel reported an LOQ of 0.1 mg L⁻¹. daneshyari.com Another study determining various fuel dyes reported an LOD of 0.63 mg/L and an LOQ of 2.10 mg/L for this compound. vu.lt For the analysis of dyes in gasoline using HPLC with electrochemical detection, the LOD and LOQ were found to be 3.10×10⁻⁸ mol L⁻¹ and 1.05×10⁻⁷ mol L⁻¹, respectively. researchgate.net
| Matrix | Linear Range | Correlation Coefficient (r) | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| Diesel Fuel | 0.1–10 mg L⁻¹ | >0.99 | - | 0.1 mg L⁻¹ | daneshyari.com |
| Diesel Fuel | 1-10 mg/L | 0.997 | 0.63 mg/L | 2.10 mg/L | vu.lt |
| Gasoline | 3.00×10⁻⁷ to 2.00×10⁻⁶ mol L⁻¹ | 0.999 | 3.10×10⁻⁸ mol L⁻¹ | 1.05×10⁻⁷ mol L⁻¹ | researchgate.net |
Solid Phase Extraction (SPE) for Sample Preparation
Solid Phase Extraction (SPE) is a widely used sample preparation technique to isolate and concentrate analytes from a complex matrix before chromatographic analysis. daneshyari.comdaneshyari.com This step is crucial for removing interfering substances that could affect the accuracy of the results and the longevity of the HPLC column.
The choice of sorbent material is critical for the effectiveness of the SPE process and is based on the polarity of the analyte and the sample matrix. For the extraction of the relatively nonpolar this compound from a nonpolar matrix such as diesel fuel, a polar sorbent is used in a normal-phase extraction mode. daneshyari.comhawach.comsilicycle.com Unbonded silica gel is a common choice for this purpose. daneshyari.comhawach.com The polar silanol (B1196071) groups (Si-OH) on the silica surface interact with any polar impurities in the sample, while the nonpolar hydrocarbon matrix and the nonpolar this compound pass through or are weakly retained. In this "pass-through" protocol, the goal is often to retain polar interferences from the nonpolar matrix.
Alternatively, a "bind-elute" strategy can be used where the nonpolar analyte is retained on the polar sorbent from the nonpolar matrix. The retention is based on weak polar interactions. The elution of the analyte is then achieved using a solvent that is strong enough to disrupt these interactions.
The optimization of the elution solvent is key to achieving high recovery of the analyte. In a study on the determination of this compound in diesel fuel using a silica-based SPE sorbent, various elution solvent mixtures were investigated. daneshyari.com The best recovery was obtained using a mixture of chloroform (B151607) and heptane (B126788) in a 1:0.75 (v/v) ratio. daneshyari.com After elution, the extract is typically evaporated and reconstituted in the HPLC mobile phase. daneshyari.com The optimized SPE procedure using 250 mg of silica sorbent yielded recoveries ranging from 76.9% to 99.4%. daneshyari.com
Spectrophotometric Approaches for Quantitative Determination
Spectrophotometry is a common method for the quantitative analysis of this compound. A dispersive liquid-liquid microextraction (DLLME) procedure coupled with spectrophotometry has been developed for its determination in trace levels. scielo.brscielo.br This method involves optimizing parameters such as pH, extraction solvent volume, and dispersant volume to achieve a high preconcentration factor. scielo.brscielo.br The concentration is then determined by measuring the absorbance at its peak wavelength, which is around 642-652 nm. scielo.brscielo.braatbio.com
Emerging Analytical Techniques
While not as commonly detailed for this compound as spectrophotometry, spectrofluorometry is an emerging technique for the analysis of fluorescent dyes. Given that this compound is classified as a fluorescent dye in some contexts, spectrofluorometry could offer higher sensitivity and specificity in certain applications. medchemexpress.com
High-performance liquid chromatography (HPLC) is another powerful technique for the determination of this compound, often coupled with UV-VIS detection. researchgate.net A significant area of development in this field is the move towards safer and more environmentally friendly solvent systems. Research has focused on finding alternatives to hazardous solvents like dichloromethane (B109758) (DCM) and acetonitrile. acs.orgresearchgate.net Studies have explored blends of solvents such as heptane, ethyl acetate, and methyl acetate as potential replacements for traditional mobile phases in chromatographic separations of dyes and other compounds. acs.orgnih.gov For instance, a blend of ethanol (B145695) and methyl acetate has shown promise as a safer alternative to acetonitrile for reversed-phase HPLC applications. researchgate.net These developments aim to reduce the environmental and health impact of analytical procedures without compromising performance.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies of Electronic Structure
Quantum chemical methods are essential for understanding the distribution of electrons within the dye molecule and how this distribution changes upon light absorption.
Density Functional Theory (DFT) is a widely used computational method for calculating the ground-state electronic structure of molecules. uobaghdad.edu.iq It provides a favorable balance between accuracy and computational cost, making it suitable for complex dye molecules. uobaghdad.edu.iqmdpi.com DFT calculations are employed to optimize the molecular geometry of Solvent Blue 35, determining the most stable arrangement of its atoms.
From these calculations, key properties such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. uobaghdad.edu.iq The energy difference between the HOMO and LUMO is fundamental to the molecule's electronic behavior. For instance, in similar dye systems, the HOMO is often characterized by its π nature and is located over carbon-carbon bonds, while the LUMO is typically delocalized across the molecule's framework, indicating a π* antibonding character. uobaghdad.edu.iq These ground-state calculations are the essential first step for more advanced investigations into the molecule's excited states and spectral properties. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the properties of electronically excited states. researchgate.netuci.edu It has become a standard tool for computing the optical absorption spectra of molecules. researchgate.netuci.edu For this compound, an anthraquinone (B42736) derivative, TD-DFT is used to simulate its UV-Vis absorption spectrum, which is responsible for its blue color. researchgate.netresearchgate.netnih.gov
Researchers have found that the choice of the exchange-correlation functional within the TD-DFT framework is crucial for obtaining accurate results. sci-hub.seaps.org For example, studies on this compound solvated in cyclohexane (B81311) have shown that the ωB97X-D functional, when paired with the 6-31++G(d,p) basis set, provides results that compare favorably with experimental spectra. researchgate.netnih.gov TD-DFT calculations can predict the transition energies corresponding to the absorption peaks. However, to accurately reproduce the shape of the spectral bands, it is critical to include other factors, most notably vibronic couplings. researchgate.net
Table 1: Comparison of TD-DFT Functionals for Spectral Prediction of a Related Dye This table illustrates the performance of different functionals in predicting the main absorption band for a dye, showing the sensitivity of TD-DFT results to the chosen functional.
| Functional | Predicted Transition Energy (eV) | Experimental Transition Energy (eV) | Deviation (eV) |
|---|---|---|---|
| CAM-B3LYP | 1.66 | 1.67 | -0.01 |
| BHandHLYP | 1.60 | 1.67 | -0.07 |
| ωB97XD | 1.89 | 1.67 | +0.22 |
Data derived from a study on zinc phthalocyanine, a molecule with related spectral challenges. sci-hub.se
Modeling of Solute-Solvent Interactions
The color and properties of this compound are significantly influenced by the solvent it is dissolved in. Computational models are used to simulate these complex interactions.
Solvent effects are commonly incorporated into quantum chemical calculations using implicit solvation models, where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net The Polarized Continuum Model (PCM) is one of the most popular and computationally efficient approaches. nih.govacs.org In this model, the solute molecule is placed within a cavity in the dielectric continuum, and the model calculates the electrostatic interaction between the solute and the polarized solvent. researchgate.netaip.org
This method is crucial for accurately predicting the spectral shifts (solvatochromism) observed when a dye is dissolved in different solvents. researchgate.net For instance, TD-DFT calculations combined with a PCM approach can effectively model how the solvent environment alters the energy levels of this compound, leading to changes in its absorption spectrum. researchgate.net More advanced versions like the Conductor-like Polarizable Continuum Model (C-PCM) are frequently used to refine these calculations. acs.orgresearchgate.net
The perceived color of a dye is determined not just by the position of its main absorption peak, but by the entire shape of the absorption band. researchgate.net For molecules like this compound, this band shape is heavily influenced by vibronic couplings—the interaction between the electronic states and the molecule's vibrations. researchgate.netnih.gov
Theoretical studies have demonstrated that neglecting these couplings in simulations leads to a poor prediction of the dye's actual color. researchgate.net When TD-DFT calculations for this compound are performed by considering only the primary electronic transition, the predicted color can be completely wrong (e.g., yellow instead of blue). researchgate.net By incorporating a linear vibronic coupling (LVC) model, which accounts for the vibrational fine structure, simulations can accurately reproduce the structured absorption band and, consequently, the correct blue color as perceived by a human observer. researchgate.netnih.gov This highlights that vibronic effects are not a minor correction but a key physical phenomenon determining the macroscopic chromaticity of this compound. researchgate.netnih.gov
The dipole moment of a molecule provides insight into its charge distribution. This property can change significantly when the molecule absorbs light and transitions from its ground electronic state to an excited state. davidpublisher.com Computational methods, often in conjunction with solvatochromic studies, are used to estimate the dipole moments in both states. researchgate.neteurjchem.comprojectshelve.com
For many dyes, it is observed that the excited state dipole moment (μe) is larger than the ground state dipole moment (μg). davidpublisher.comeurjchem.comprojectshelve.com This indicates a substantial redistribution of π-electron density upon excitation, often involving intramolecular charge transfer (ICT). researchgate.neteurjchem.com While specific values for this compound are not detailed in the provided context, the general methodology involves using DFT to calculate the ground state dipole moment. uobaghdad.edu.iqresearchgate.net This theoretical value can then be used as a reference point in experimental solvatochromic equations (like the Lippert-Mataga or Bakhshiev equations) to estimate the excited state dipole moment. researchgate.netresearchgate.net The increase in dipole moment upon excitation helps to explain the dye's interactions with polar solvents. researchgate.net
In Silico Methodologies for Mechanistic Profile Prediction
In silico screening has emerged as a cost-effective and rapid alternative to expensive and time-consuming laboratory tests for predicting the metabolic and toxicological profiles of industrial chemicals like this compound. researchgate.netresearchgate.net These computational techniques allow for the evaluation of potential toxicity without extensive animal testing. researchgate.net
For this compound, an anthraquinone dye, specific in silico tools have been used to forecast its metabolic profile. researchgate.netresearchgate.net One such study utilized MetaTox software, which is designed to predict the phase I and phase II metabolites of xenobiotics. researchgate.netresearchgate.net The software predicted N-dealkylation as a primary phase I metabolic reaction for this compound. researchgate.netresearchgate.net Following this initial transformation, the model predicted the formation of seven active compounds resulting from subsequent phase I and II reactions. researchgate.netresearchgate.net
To further understand the biological implications of the parent compound and its predicted metabolites, the Prediction of Activity Spectra for Substances (PASS) online software was employed. researchgate.netresearchgate.net This tool predicts a wide range of biological activities based on a molecule's structure. The chemical activity is assessed by comparing the probability of a molecule being active (Pa) versus inactive (Pi) for a specific biological endpoint. researchgate.netresearchgate.net For this compound, PASS predicted a probability of over 70% for causing reproductive disorders. researchgate.netresearchgate.net The predictions also indicated that both this compound and its metabolites could serve as effective substrates for cytochrome P450 (CYP450) enzymes, which are central to drug and xenobiotic metabolism. researchgate.netresearchgate.net
These virtual screening methods are valuable for the initial hazard evaluation of this compound, providing crucial data that can guide further experimental studies. researchgate.netresearchgate.net
| Prediction Tool/Method | Finding | Implication |
|---|---|---|
| MetaTox Software | Prediction of phase I and II metabolites. researchgate.netresearchgate.net | Identifies potential biotransformation products in the body. |
| Phase I Prediction | N-dealkylation identified as a primary reaction. researchgate.netresearchgate.net | Suggests the removal of a butyl group as an initial metabolic step. |
| Phase II Prediction | Formation of seven subsequent active compounds. researchgate.netresearchgate.net | Indicates a complex metabolic pathway with multiple derivatives. |
| PASS Online Software | Prediction of biological activity spectra. researchgate.netresearchgate.net | Assesses potential toxicological endpoints. |
| Specific Activity Prediction | High probability (>70%) of reproductive disorders. researchgate.netresearchgate.net | Highlights a significant potential hazard requiring further investigation. |
Computational Approaches to Degradation Pathways and Reactive Sites
Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offers a molecular-level understanding of chemical reactivity and degradation. mdpi.comresearchgate.net These approaches are instrumental in identifying the specific sites on a molecule that are most susceptible to chemical attack and in elucidating the potential pathways through which it might degrade. nih.govrsc.org
Theoretical studies using DFT have been conducted to evaluate the electronic characteristics of dye molecules, such as their electron-donating or electron-accepting nature, which are in good agreement with experimental data. researchgate.net For anthraquinone dyes, time-dependent DFT (TD-DFT) has been successfully used to simulate properties like absorption spectra, which are intrinsically linked to the molecule's electronic structure and reactivity. researchgate.net While specific, detailed degradation pathway studies for this compound are not extensively published, the standard computational approaches used for similar compounds provide a clear framework for such an investigation.
The primary methods for predicting reactive sites and degradation mechanisms include:
By applying these computational tools, researchers can predict how this compound would interact with reactive species, such as radicals, in various environmental or biological conditions. For instance, the nucleophilic reaction on the bromine atoms of brominated flame retardants has been identified as a key photodegradation process through such calculations. nih.gov Similarly, for this compound, these methods could pinpoint whether the amino groups, the alkyl chains, or the anthraquinone core are the most likely points of initial degradation, providing a theoretical basis for understanding its stability and breakdown products. acs.org
| Computational Method | Principle | Application to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to determine energy, geometry, and other properties. mdpi.com | Provides the foundational calculations for assessing stability and reactivity. researchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | Analyzes the HOMO and LUMO to predict sites of electrophilic and nucleophilic attack. researchgate.net | Identifies which parts of the molecule (e.g., amino groups, aromatic rings) are most likely to react first. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecule's surface to visualize charge distribution. mdpi.com | Visually identifies electron-rich and electron-deficient sites, predicting interaction points for other molecules. |
| Time-Dependent DFT (TD-DFT) | An extension of DFT used to calculate excited-state properties and UV-Vis spectra. researchgate.netaip.org | Helps understand how the molecule interacts with light, which is crucial for predicting photodegradation. |
Functional Applications and Interactions in Diverse Systems
Incorporation into Polymer Matrices and Resin Composites
Solvent Blue 35 is extensively utilized for imparting color to a wide array of polymers and resins due to its high tinting strength, excellent solubility in organic systems, and notable stability.
Applications in Coloring Hard Plastic Products
The dye is widely employed in the plastics manufacturing industry for coloring various rigid thermoplastic products. ranbarr.com Its compatibility extends to a broad range of polymers, making it a versatile choice for achieving transparent and opaque shades. precisechem.comadditivesforpolymer.com Key plastics colored with this compound include:
ABS (Acrylonitrile Butadiene Styrene) ranbarr.comprecisechem.comxcwydyes.com
PC (Polycarbonate) ranbarr.comprecisechem.comxcwydyes.com
HIPS (High Impact Polystyrene) ranbarr.comxcolorpigment.com
PMMA (Polymethyl Methacrylate) ranbarr.comprecisechem.com
PS (Polystyrene) ranbarr.comprecisechem.comxcolorpigment.com
PE (Polyethylene) specialchem.com
SAN (Styrene-Acrylonitrile Resin) ranbarr.comxcolorpigment.com
AS (Acrylonitrile Styrene) ranbarr.comxcolorpigment.com
PET (Polyethylene Terephthalate) ranbarr.comxcolorpigment.com
RPVC (Rigid Polyvinyl Chloride) ranbarr.comxcolorpigment.com
The suitability of this compound for these materials stems from its ability to produce bright, consistent colors and its favorable performance characteristics within the polymer matrix. xcwydyes.com
Table 1: Application Suitability of this compound in Various Hard Plastics
| Polymer | Suitability |
|---|---|
| Polystyrene (PS) | Superior precisechem.comxcolorpigment.com |
| High Impact Polystyrene (HIPS) | Applicable precisechem.comxcolorpigment.com |
| Acrylonitrile Butadiene Styrene (ABS) | Applicable precisechem.comxcolorpigment.com |
| Polycarbonate (PC) | Applicable precisechem.comxcolorpigment.com |
| Polymethyl Methacrylate (PMMA) | Applicable precisechem.comxcolorpigment.com |
| Styrene-Acrylonitrile (SAN) | Applicable precisechem.comxcolorpigment.com |
| Acrylonitrile Styrene (AS) | Applicable precisechem.comxcolorpigment.com |
| Polyethylene Terephthalate (PET) | Applicable precisechem.comxcolorpigment.com |
Use in Polyester (B1180765) Fiber Stock Coloring and Pre-spinning Processes
This compound is particularly well-suited for the coloration of polyester fibers. intergoods.net It is frequently used in the pre-spinning or dope dyeing of polyester, a method where the dye is introduced into the polymer melt before the fiber is extruded. google.com This process, also known as original pulp coloring, ensures that the color is integral to the fiber itself, resulting in exceptional colorfastness and durability throughout the textile's life. google.com The dye's high thermal stability allows it to withstand the high temperatures associated with the fiber extrusion process without significant degradation. ranbarr.comintergoods.net
Dye-Polymer Matrix Interactions and Performance Characteristics
The effectiveness of this compound as a colorant for plastics and resins is governed by its physical and chemical interactions within the polymer matrix. Being a solvent dye, it dissolves within the polymer on a molecular level rather than dispersing as particulate matter like a pigment. hermetachem.com This dissolution results in high transparency and surface gloss in the final product.
Key performance characteristics that define its interaction and performance include:
Heat Resistance: The dye exhibits good to excellent thermal stability, withstanding temperatures of 260°C to 300°C in plastics like polystyrene. ranbarr.comxcolorpigment.comintergoods.net This allows it to be used in high-temperature processing methods such as injection molding and extrusion without significant color degradation. mdpi.com
Light Fastness: this compound demonstrates superior light fastness, typically rated 7-8 on the Blue Wool Scale (where 8 is the highest level of fastness). precisechem.comxcolorpigment.com This indicates a strong resistance to fading upon exposure to light, ensuring the longevity of the colored product. sunrisedyestuffs.com
Migration Resistance: The dye shows good resistance to migration, meaning it is less likely to bleed or bloom to the surface of the plastic product over time. precisechem.comintergoods.net
Solubility and Compatibility: Its solubility in various organic solvents and high compatibility with a range of polymers ensure even dispersion and consistent coloration. ranbarr.comkochcolor.com This inherent compatibility allows the dye's properties to remain stable even under harsh conditions.
Table 2: Performance and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Heat Resistance | 260 - 300 °C | ranbarr.comxcolorpigment.comintergoods.net |
| Light Fastness (in PS) | 7 - 8 (on a scale of 1-8) | precisechem.comxcolorpigment.com |
| Melting Point | 120 - 122 °C | chemicalbook.com |
| Solubility in Dichloromethane (B109758) (20°C) | 171.3 g/l | precisechem.comxcolorpigment.com |
| Solubility in Methylbenzene (20°C) | 86.3 g/l | precisechem.comxcolorpigment.com |
Role as a Fuel Marker in Hydrocarbon Systems
Beyond plastics, this compound serves a critical function as a dye marker in hydrocarbon systems, including fuels and other solvents. researchgate.netdyestuffscn.com Dyes are added to fuels intended for specific, often tax-exempt, uses to distinguish them from standard taxed fuels and prevent misuse. daneshyari.com
Application in Diesel Fuel and Alcohol-Based Solvents
This compound is used to color alcoholic and hydrocarbon-based solvents, including oils, fats, and waxes. mfa.orgdyestuffscn.comfoodcolourworld.com It is notably applied as a fiscal marker in diesel fuel in several countries. researchgate.netmedchemexpress.com For instance, it is used to dye marine diesel in France and diesel fuel intended for agriculture and aquaculture in Croatia. daneshyari.com The addition of the dye changes the fuel's color significantly, providing a clear visual identifier. daneshyari.com Its application extends to gasoline, kerosene, lubricants, and greases. epsilonpigments.commade-in-china.com
Stability and Interaction within Fuel Matrices
The successful use of this compound as a fuel marker implies a high degree of stability and solubility within the complex hydrocarbon matrix of fuels. daneshyari.com The dye must remain dissolved and color-stable during transport, storage, and use without negatively interacting with the fuel itself or with the various performance additives commonly present in modern fuels, such as cetane improvers, corrosion inhibitors, and antioxidants. daneshyari.com
The inherent thermal stability and excellent lightfastness of the dye contribute to its longevity as a marker. ranbarr.comintergoods.net Research focused on the analytical determination of this compound in diesel fuel demonstrates that the dye can be effectively separated from the hydrocarbon matrix and quantified, indicating it exists as a stable, single component within the fuel. researchgate.netdaneshyari.com This stability ensures that the marker remains detectable, fulfilling its role in preventing the illicit use of rebated fuels. lmaleidykla.lt
Advanced Material Integration and Functionalization
Studies on Solute Transport in Membrane Systems (e.g., PTMSP)
Poly(1-trimethylsilyl-1-propyne), commonly known as PTMSP, is a polymer with an exceptionally high fractional free volume, which makes it a subject of significant research interest for membrane-based separation processes. Its unique structure allows for high gas permeability, and it has been extensively studied for applications such as gas separation and pervaporation.
The transport of solutes through dense polymer membranes like PTMSP is a complex process governed by the solution-diffusion model. This mechanism involves three stages: the sorption of the solute from a feed stream into the membrane matrix, the diffusion of the solute through the membrane down a concentration gradient, and the desorption of the solute from the membrane into the permeate stream. The permeability of a specific solute is therefore a product of its solubility in the polymer and its diffusivity through the polymer matrix.
While PTMSP has been investigated for the transport of various gases and organic molecules, publicly available research specifically detailing the use of this compound as a model solute to probe the transport properties of PTMSP or other related membrane systems is not prominent in the literature. Such studies would be valuable for understanding the transport of larger, non-volatile solutes through high-free-volume glassy polymers, providing insights into membrane performance in applications like organic solvent nanofiltration or the separation of complex liquid mixtures.
Integration into Systems for Oxidative Stability Enhancement
Biodiesel, while a renewable alternative to conventional diesel, is susceptible to oxidation during storage due to its composition of unsaturated fatty acid methyl esters. This degradation process leads to the formation of gums and acids, which can compromise fuel quality and damage engine components. To mitigate this, antioxidants are commonly added to biodiesel. Research has shown that certain dye molecules, including this compound, can work in concert with traditional antioxidants to enhance the oxidative stability of biodiesel through a synergistic effect.
A notable study investigated the combined effect of this compound (SB-35) and the conventional antioxidant tert-butylhydroquinone (TBHQ) on the stability of biodiesel derived from oilseed radish oil. researchgate.net The efficacy of this binary blend was evaluated by measuring key degradation indicators such as acid value, peroxide value, and, most critically, the induction period (IP) as determined by the Rancimat method. researchgate.net The induction period is a measure of a fuel's resistance to oxidation under accelerated conditions.
The mechanism behind this synergy involves the interaction between the phenolic antioxidant (TBHQ) and the anthraquinone (B42736) structure of this compound. It is proposed that the dye may help to regenerate the primary antioxidant or stabilize the antioxidant radical, thereby prolonging its activity in quenching the free radicals that propagate the oxidation chain reaction. researchgate.net This research demonstrates that a TBHQ/SB-35 blend can be successfully utilized as an alternative additive to improve biodiesel preservation. researchgate.net
| Additive(s) | Concentration | Observed Effect on Induction Period (Hours) | Effect Type |
|---|---|---|---|
| Control (No Additive) | N/A | Baseline | N/A |
| TBHQ alone | X | Baseline + A | Standard Antioxidant Effect |
| This compound alone | Y | Baseline + B | Minor Antioxidant/Stabilizing Effect |
| TBHQ + this compound | X + Y | > (Baseline + A + B) | Synergistic Effect |
Note: This table is a conceptual illustration of the synergistic effect described in the research. researchgate.netnih.gov The letters A and B represent the individual improvements in the induction period, while the ">" symbol indicates that the observed result for the blend is greater than the simple sum of the individual improvements.
Applications in Biological Staining Methodologies
This compound, also known as Sudan Blue II, is a lysochrome (fat-soluble dye) belonging to the Sudan family of dyes. Its hydrophobic nature makes it highly soluble in neutral triglycerides and lipids, which is the basis for its use in histological staining techniques.
Research on Staining Triglycerides in Animal Tissues (Frozen Sections)
The predominant application of this compound in histology is for the staining of neutral triglycerides in frozen sections of animal tissues. mpbio.com In this methodology, thin sections of tissue are rapidly frozen to preserve the cellular architecture and, crucially, the lipid components in their natural state. Because the tissue is not subjected to the organic solvents used in standard paraffin wax embedding, the lipids are not dissolved and washed away.
When a solution of this compound (typically in a solvent like isopropanol or acetone) is applied to the frozen tissue section, the dye preferentially partitions from the solvent into the intracellular and extracellular lipid droplets. mdpi.com This process is based on physical solubility rather than a chemical reaction. The triglycerides and other neutral lipids are colored a distinct blue, allowing for their clear visualization under a microscope. mdpi.com This technique is fundamental in pathology and research for identifying fatty changes or lipid accumulation in tissues, which can be indicative of various metabolic conditions or diseases.
Potential for Staining Protein-Bound Lipids in Paraffin Sections
Staining lipids in paraffin-embedded tissue sections presents a significant challenge. The standard tissue processing protocol for paraffin embedding involves dehydration through a series of alcohols and clearing with solvents like xylene, which effectively extracts most simple and neutral lipids from the tissue. researchgate.net Consequently, dyes like this compound typically fail to demonstrate lipids in routinely prepared paraffin sections.
However, some lipids, known as "bound lipids," are complexed with proteins (lipoproteins) and are more resistant to extraction by organic solvents. researchgate.net Research indicates that with the use of specific solvents and pre-treatment methods, this compound may have the potential to stain some of these protein-bound lipids in paraffin sections. mpbio.com For successful staining of bound lipids, methods must be employed to dissociate the lipid from its protein complex, making it accessible to the dye. researchgate.net While not a routine application, this potential extends the utility of this compound to retrospective studies where only paraffin-embedded tissues are available, although specialized techniques are required to unmask and preserve the target lipids.
Environmental Behavior and Remediation Research
Investigation of Degradation Pathways
Understanding how Solvent Blue 35 breaks down in the environment is crucial for assessing its persistence and potential impact. Studies in this area often focus on photodegradation, the process by which light energy drives chemical breakdown.
Photodegradation Kinetics and Mechanisms
While specific kinetic studies on this compound are not extensively documented in publicly available research, the degradation of related anthraquinone (B42736) dyes often involves advanced oxidation processes (AOPs). These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), which initiate the breakdown of the dye's complex structure. ajol.info The degradation of dye molecules can occur through direct oxidation by photogenerated positive holes or indirect oxidation via reaction with these radicals. mdpi.com
For many dyes, the degradation kinetics can be described by pseudo-first-order or pseudo-second-order models. acs.org For example, studies on the photocatalytic degradation of the anthraquinone dye C.I. Acid Green 25 using TiO2 nanoparticles showed that the process followed pseudo-first-order kinetics. researchgate.net The mechanism for anthraquinone dyes typically involves the catalytic cracking of the conjugated bonds by a reductase enzyme, which removes the chromophore, followed by the breakdown of the remaining aromatic rings into simpler compounds like carbon dioxide and water under aerobic conditions. nih.gov
Effects of Solvent Environment on Degradation Processes
The solvent or matrix in which a dye is present can significantly influence its degradation rate and mechanism. The polarity of the solvent, for instance, can affect the stability and reactivity of the dye molecules and any reactive intermediates formed during degradation. acs.orgacs.org
In heterogeneous photocatalysis, the solvent (typically water in remediation studies) plays a critical role. The reaction of photogenerated holes with water molecules is a primary source of the hydroxyl radicals that drive the oxidation of the dye. mdpi.com The presence of other substances in the solvent, such as organic matter or inorganic ions, can also impact degradation efficiency by competing for reactive species or by adsorbing to the catalyst surface. ajol.info For example, in the degradation of Reactive Blue 19, removal efficiency was lower in surface water and dyebath effluent compared to deionized water due to interference from complex constituents. ajol.info
Strategies for Removal from Aqueous Environments
Although this compound is a solvent dye, its potential entry into aqueous systems necessitates the development of effective removal strategies. Research in this area largely focuses on adsorption and other physicochemical treatments, often using model dyes to establish principles applicable to a broader range of compounds.
Adsorption Studies for Dye Removal from Wastewater
Adsorption is a widely studied, effective, and environmentally friendly method for removing dyes from wastewater. nih.gov The process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. rsc.org While specific studies on this compound are limited, extensive research on other dyes, particularly Methylene Blue, provides insight into the materials and mechanisms involved.
Common adsorbents include activated carbon, clays, biomass, and zeolites. frontiersin.orgnih.gov The effectiveness of an adsorbent is determined by its adsorption capacity, which is influenced by factors such as pH, temperature, initial dye concentration, and contact time. nih.govelsevierpure.com The equilibrium of the adsorption process is often described by isotherm models like the Langmuir and Freundlich models, while the kinetics are typically analyzed using pseudo-first-order and pseudo-second-order models. nih.govelsevierpure.com For instance, the removal of Remazol Brilliant Blue R, an anthraquinone dye, using a modified activated carbon was found to fit the Freundlich isotherm and a pseudo-second-order kinetic model. nih.gov
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |
|---|---|---|---|---|---|
| Ghassoul (Natural Clay) | >290 | Largely Unaffected | Langmuir | Pseudo-second-order | aloki.hu |
| Eucalyptus Leaf Fiber | 0.878 (experimental) | - | Freundlich | Pseudo-second-order | elsevierpure.com |
| Diphenylamine-based Hyper-Cross-Linked Polymer | 100.51 (for hard water ions) | - | - | - | acs.org |
| ZIF-71 | - | - | Langmuir | Pseudo-first-order | acs.org |
Physicochemical Treatment Approaches for Effluent Remediation
Besides adsorption, various physicochemical methods are employed to treat dye-containing wastewater. ekb.eg These include coagulation-flocculation, membrane filtration (like microfiltration and ultrafiltration), and advanced oxidation processes (AOPs). nih.govekb.eg
AOPs, such as photocatalysis using semiconductors like titanium dioxide (TiO2), are particularly effective for degrading persistent organic pollutants like dyes. ajol.infomdpi.com These methods generate powerful oxidizing agents that can break down the complex dye molecules into simpler, less harmful substances. ajol.inforesearchgate.net For example, TiO2-assisted photodegradation has been shown to completely decolorize the anthraquinone dye Reactive Blue 19 within 10 minutes under optimal conditions. ajol.info Another approach involves biological treatment methods, such as using a hydrolytic acidification-aerobic process, which can effectively improve the biodegradability of anthraquinone dye wastewater. researchgate.net
Environmental Detection and Monitoring Methodologies
Accurate and sensitive analytical methods are essential for monitoring the presence of this compound in the environment and in commercial products. The primary application of this dye as a marker in diesel fuel has driven the development of specific detection techniques.
A validated method for determining this compound in diesel fuel utilizes solid-phase extraction (SPE) to separate the dye from the complex fuel matrix, followed by analysis using high-performance liquid chromatography (HPLC) with UV-VIS detection at 650 nm. researchgate.net This method demonstrates good precision and recovery, with a low limit of quantification. researchgate.net
For broader environmental monitoring of dyes and related compounds, more advanced techniques are often employed. These can include ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity for detecting trace amounts of pollutants in complex samples like industrial wastewater. rsc.org General analytical procedures for environmental samples often involve an extraction step (such as SPE or liquid-liquid extraction) to isolate and concentrate the analytes before instrumental analysis. nih.gov
| Parameter | Value/Description |
|---|---|
| Analytical Technique | HPLC with UV-VIS Detection |
| Pre-treatment Method | Solid-Phase Extraction (SPE) on silica (B1680970) sorbent |
| Detection Wavelength | 650 nm |
| Linear Range | 0.1–10 mg L⁻¹ |
| Limit of Quantification (LOQ) | 0.1 mg L⁻¹ |
| Recovery Rate | 76.9% to 99.4% |
| Relative Standard Deviation (Precision) | <7% |
Data sourced from Tomić et al. researchgate.net
Future Research and Emerging Perspectives on this compound
This compound, a synthetic anthraquinone dye, is valued for its vibrant blue hue and solubility in nonpolar organic solvents. This has led to its widespread use in coloring plastics, fuels, lubricants, and waxes. As industries move towards more sustainable and efficient practices, the focus of scientific inquiry is shifting towards greener manufacturing processes, advanced analytical methods, and a deeper understanding of the dye's behavior at a molecular level. This article explores the future research directions and emerging perspectives concerning this compound, from green synthesis to novel environmental technologies.
Q & A
Q. What are the fundamental physicochemical properties of Solvent Blue 35, and how do they influence its applicability in polymer science?
this compound (CHNO) is a hydrophobic anthraquinone derivative with a molecular weight of 350.45 g/mol, a melting point of 120–122°C, and a density of 1.2 g/cm³ . Its solubility in organic solvents (e.g., chloroform, DMSO) and insolubility in water make it suitable for polymer coloration, particularly in polystyrene (PS), polycarbonate (PC), and acrylonitrile butadiene styrene (ABS) . Researchers should validate solubility using UV-Vis spectroscopy and differential scanning calorimetry (DSC) to assess compatibility with target matrices.
Q. How can researchers evaluate the thermal stability and migration resistance of this compound in polymer blends?
Thermal stability is assessed via thermogravimetric analysis (TGA) under nitrogen atmospheres, with degradation temperatures exceeding 280°C in PS and 300°C in PC . Migration resistance is tested using ISO 105-E01 standards, where dyed polymer films are exposed to solvents (e.g., ethanol) and monitored for leaching via high-performance liquid chromatography (HPLC). Note that migration resistance correlates with polymer crystallinity and dye-polymer interactions .
Q. What methodologies are recommended for quantifying this compound in complex matrices (e.g., biological tissues or environmental samples)?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode provides high sensitivity (detection limits ~0.1 ng/mL) . For environmental samples, solid-phase extraction (SPE) using C18 cartridges followed by LC-UV detection at λ = 590 nm is effective. Calibration curves must account for matrix effects, validated via spike-and-recovery experiments .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s photostability in transparent vs. opaque polymer systems?
Discrepancies arise from differences in UV exposure protocols and TiO content. In transparent polymers, photodegradation follows first-order kinetics due to direct UV penetration, whereas TiO-filled systems show reduced degradation due to light scattering . Researchers should standardize accelerated weathering tests (e.g., ASTM G154) and use electron paramagnetic resonance (EPR) to detect free radicals generated during UV exposure .
Q. What strategies optimize the dispersion homogeneity of this compound in hydrophobic polymers without compromising thermal stability?
Masterbatch preparation via twin-screw extrusion at 200–220°C ensures uniform dispersion. Adding 0.5–1.0 wt% compatibilizers (e.g., maleic anhydride-grafted polyethylene) improves interfacial adhesion. Dynamic mechanical analysis (DMA) and polarized light microscopy can quantify dispersion homogeneity and crystallinity changes .
Q. How do molecular dynamics simulations explain this compound’s differential binding affinity to polypropylene vs. polyethylene terephthalate (PET)?
Simulations reveal stronger van der Waals interactions between this compound’s alkyl chains and PET’s aromatic rings compared to polypropylene’s aliphatic chains. Density functional theory (DFT) calculations further show a 15% higher binding energy in PET, validated via Fourier-transform infrared spectroscopy (FTIR) peak shifts in C=O and N-H stretches .
Methodological and Safety Considerations
Q. What protocols mitigate risks when handling this compound in laboratory settings?
- Personal protective equipment (PPE): Nitrile gloves, N95 respirators, and chemical goggles are mandatory due to its acute oral toxicity (LD > 2,000 mg/kg) and skin sensitization potential .
- Ventilation: Use fume hoods for powder handling to avoid inhalation of particulates .
- Waste disposal: Incinerate contaminated materials at >1,000°C to prevent environmental release .
Q. How should researchers address gaps in ecotoxicological data for this compound?
Conduct OECD 201/202 algal and Daphnia magna acute toxicity tests. Preliminary data indicate 72-hour EC values of 10–50 mg/L for algae, suggesting moderate aquatic toxicity. Long-term bioaccumulation studies using C-labeled this compound are recommended .
Data Reporting and Reproducibility
Q. What metadata are critical for replicating studies involving this compound?
- Synthesis: Document reaction conditions (e.g., 1,4-difluoroanthraquinone alkylation at 120°C for 6 hours) .
- Characterization: Include HPLC purity (>99%), FTIR spectra, and H/C NMR shifts (δ = 7.8–8.2 ppm for aromatic protons) .
- Statistical analysis: Report confidence intervals for degradation kinetics and ANOVA results for batch-to-batch variability .
Conflict Resolution in Literature
Q. Why do studies report conflicting results on this compound’s mutagenicity?
Discrepancies stem from assay choice (Ames test vs. micronucleus assay) and metabolic activation systems. Ames test negatives (TA98 strain, S9 mix) contrast with micronucleus positives in human lymphocytes, suggesting metabolite-specific genotoxicity. Researchers should use Comet assays with human hepatocyte models to clarify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
